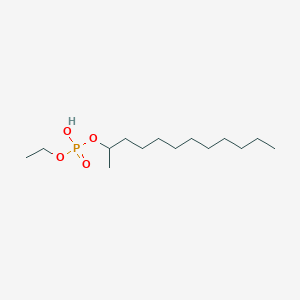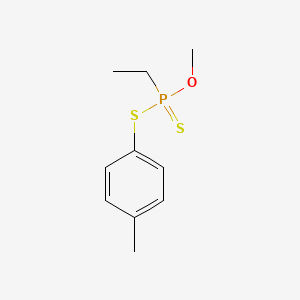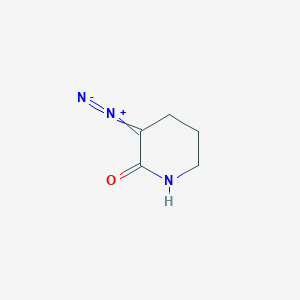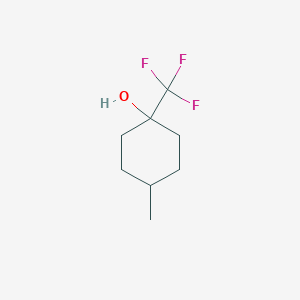
Decyl diethylphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decyl diethylphosphate is an organophosphorus compound with the chemical formula C14H31O4P. It is a type of phosphate ester, which is characterized by the presence of a phosphorus atom bonded to four oxygen atoms, two of which are part of ethyl groups and one part of a decyl group. This compound is known for its surfactant properties, making it useful in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Decyl diethylphosphate can be synthesized through a multi-step process. One common method involves the reaction of decylamine with diethyl chlorophosphate. The reaction is typically carried out in the presence of a base such as triethylamine, which helps to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is cooled to 0°C to control the reaction rate and prevent side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and high yield. The final product is usually purified by distillation or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Decyl diethylphosphate undergoes various chemical reactions, including hydrolysis, transesterification, and P-alkylation.
Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphoric acid and decanol.
Transesterification: This reaction involves the exchange of the ethyl groups with other alcohols, leading to the formation of different phosphate esters.
P-Alkylation: This reaction involves the alkylation of the phosphorus atom, which can be achieved using reagents such as potassium tert-butoxide.
Common Reagents and Conditions:
Hydrolysis: Water and an acid or base catalyst.
Transesterification: Alcohols and a catalyst such as sodium or potassium alkoxide.
P-Alkylation: Alkyl halides and a strong base like potassium tert-butoxide.
Major Products Formed:
Hydrolysis: Phosphoric acid and decanol.
Transesterification: Various phosphate esters.
P-Alkylation: Alkylated phosphate esters.
Applications De Recherche Scientifique
Decyl diethylphosphate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of decyl diethylphosphate primarily involves its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. This property is particularly useful in emulsion polymerization, where it helps to stabilize the emulsion and control the size of the polymer particles . In biological systems, this compound can interact with cell membranes, enhancing the delivery of drugs and other active compounds .
Comparaison Avec Des Composés Similaires
Diethyl phosphite: Another organophosphorus compound with similar reactivity but different alkyl groups.
Triethyl phosphate: A related compound with three ethyl groups instead of two ethyl and one decyl group.
Decyl phosphonic acid: A similar compound with a phosphonic acid group instead of a phosphate ester group.
Uniqueness: Decyl diethylphosphate is unique due to its combination of a long decyl chain and two ethyl groups, which impart distinct surfactant properties. This makes it particularly effective in applications requiring both hydrophobic and hydrophilic interactions, such as emulsion polymerization and drug delivery systems .
Propriétés
Formule moléculaire |
C14H31O4P |
|---|---|
Poids moléculaire |
294.37 g/mol |
Nom IUPAC |
dodecan-2-yl ethyl hydrogen phosphate |
InChI |
InChI=1S/C14H31O4P/c1-4-6-7-8-9-10-11-12-13-14(3)18-19(15,16)17-5-2/h14H,4-13H2,1-3H3,(H,15,16) |
Clé InChI |
FWFTXBVNTRQKHD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(C)OP(=O)(O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![disodium;[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate](/img/structure/B13729016.png)
![N-[2-(Benzenecarboximidoylamino)oxy-2-oxo-ethyl]-1-tert-butoxy-methanimidic acid](/img/structure/B13729023.png)
![4,5,6,7-Tetrahydro-5-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13729039.png)

![2H-1,2,3,4,10-Pentaazacyclopenta[b]fluoren-9-one](/img/structure/B13729050.png)







